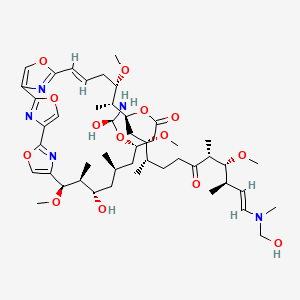
Kabiramide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kabiramide C is a marine macrolide compound isolated from the egg masses of an unidentified nudibranch collected at Kabira Bay on Ishigaki-jima Island of the Ryukyus Islands, Japan . This compound has garnered significant interest due to its potent biological activities, particularly its ability to interact with actin, a crucial protein in the cytoskeleton of eukaryotic cells .
Vorbereitungsmethoden
The synthesis of Kabiramide C involves complex synthetic routes due to its intricate molecular structure. One approach to synthesizing this compound includes the use of a WH2 consensus actin-binding motif to enhance its F-actin depolymerization potency The synthetic route typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts to achieve the desired stereochemistry and functional group transformations
Analyse Chemischer Reaktionen
Kabiramide C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. These reactions often require specific catalysts and conditions to achieve the desired substitution.
Hydrolysis: this compound can be hydrolyzed to break down its ester or lactone bonds, resulting in the formation of carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Key Findings:
- Stable Complex Formation : The G-actin-Kabiramide C complex is remarkably stable and long-lived, which contributes to its cytotoxic effects at nanomolar concentrations .
- Inhibition of Motility and Cytokinesis : Cells treated with this compound exhibit inhibited motility and cytokinesis due to disrupted actin dynamics .
- Biomimetic Properties : this compound mimics the action of natural actin-binding proteins, providing a novel approach to studying actin regulation .
Therapeutic Potential
The unique properties of this compound have led to investigations into its potential therapeutic applications, particularly in targeting diseases associated with dysregulated actin dynamics, such as cancer and cardiovascular diseases.
Case Studies:
- Cancer Cell Inhibition : In studies involving various tumor cell lines, this compound has shown significant inhibitory effects on cell proliferation. For instance, it demonstrated an IC50 value of approximately 9 nM in human umbilical vein endothelial cells (HUVEC), indicating potent anti-proliferative activity .
- Actin Disruption : A modified fragment of this compound featuring a WH2 consensus actin-binding motif exhibited enhanced potency in disrupting F-actin structures, promoting depolymerization and loss of stress fibers in treated cells .
Comparative Data Table
| Aspect | This compound | Related Compounds |
|---|---|---|
| Source | Derived from marine sponges | Various marine-derived macrolides |
| Mechanism | Binds to G-actin; inhibits filament dynamics | Similar mechanisms with varying affinities |
| Stability of Complex | Highly stable G-actin-KabC complex | Varies; some are less stable |
| Cytotoxic Concentration | Effective at nanomolar levels | Varies; some require higher concentrations |
| Therapeutic Applications | Cancer therapy; cardiovascular disease | Broad range; specific to each compound |
Wirkmechanismus
Kabiramide C exerts its effects by binding to actin, a key protein in the cytoskeleton of eukaryotic cells . The binding of this compound to actin involves a two-step process, resulting in the formation of a stable and long-lived G-actin-Kabiramide C complex . This complex inhibits actin filament dynamics by severing and capping the (-) end of actin filaments, preventing their elongation and leading to the disruption of cellular processes that rely on actin polymerization . The molecular targets of this compound include specific residues on actin, such as Tyr-143, Gly-146, Thr-148, Gly-168, Tyr-169, Ile-345, Leu-346, Thr-351, Met-355, and Phe-375 .
Vergleich Mit ähnlichen Verbindungen
Kabiramide C is unique among marine macrolides due to its potent actin-binding properties and its ability to disrupt actin filament dynamics . Similar compounds include other macrolides that interact with the actin cytoskeleton, such as:
Jaspisamide A: Another marine macrolide with actin-binding properties.
Latrunculin A: A macrolide that binds to actin and inhibits its polymerization.
Mycalolide B: A macrolide that disrupts actin filaments by binding to actin and preventing its polymerization.
This compound stands out due to its unique binding mechanism and its ability to form a stable G-actin-Kabiramide C complex, which is not observed with other similar compounds .
Eigenschaften
Molekularformel |
C48H75N5O14 |
|---|---|
Molekulargewicht |
946.1 g/mol |
IUPAC-Name |
(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one |
InChI |
InChI=1S/C48H75N5O14/c1-27-19-33(66-48(49)58)21-43(57)67-41(22-40(60-9)28(2)15-16-37(55)30(4)44(61-10)29(3)17-18-53(7)26-54)32(6)39(59-8)13-12-14-42-50-35(24-63-42)46-52-36(25-65-46)47-51-34(23-64-47)45(62-11)31(5)38(56)20-27/h12,14,17-18,23-25,27-33,38-41,44-45,48,54,56,58H,13,15-16,19-22,26,49H2,1-11H3/b14-12+,18-17+/t27-,28-,29+,30-,31-,32+,33-,38-,39-,40-,41-,44+,45+,48+/m0/s1 |
InChI-Schlüssel |
XYKNXOJYKRVXBX-ZAUPHERQSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@@H]([C@H]([C@H](C1)O)C)OC)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)CO)OC)OC)O[C@H](N)O |
Kanonische SMILES |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC)OC)OC(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















